

An In-depth Technical Guide to 2,3-Dibromopentane

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Compound of Interest

Compound Name: **2,3-Dibromopentane**

Cat. No.: **B1620338**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-dibromopentane**, a halogenated alkane with significant applications in synthetic organic chemistry. This document details its chemical identity, including its CAS registry number, and summarizes its key physicochemical properties. A thorough discussion of its stereochemistry is presented, highlighting the existence of enantiomeric and diastereomeric pairs. Detailed experimental protocols for the synthesis of **2,3-dibromopentane** via electrophilic addition of bromine to pent-2-ene and a representative dehalogenation reaction are provided. Furthermore, this guide includes an analysis of its spectral properties with illustrative data. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

2,3-Dibromopentane is a vicinal dibromide derivative of pentane. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers for **2,3-Dibromopentane**

Identifier	Value
CAS Number	5398-25-4 [1]
Molecular Formula	C ₅ H ₁₀ Br ₂ [1]
Molecular Weight	229.94 g/mol [2]
IUPAC Name	2,3-Dibromopentane
Canonical SMILES	CCC(C(C)Br)Br [3]
InChI Key	LWBRXRHBXMVUEX-UHFFFAOYSA-N [3]

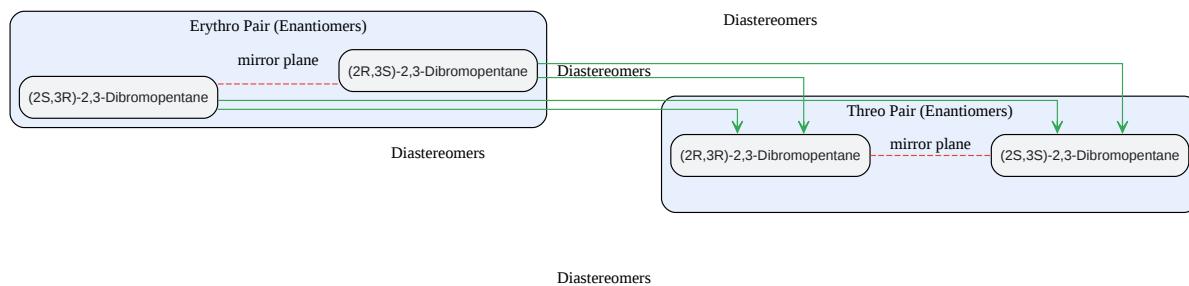
Table 2: Physicochemical Properties of **2,3-Dibromopentane**

Property	Value
Appearance	Colorless to pale yellow liquid [4]
Boiling Point	177 °C at 760 mmHg
Melting Point	-56 °C
Density	1.663 g/cm ³
Refractive Index	1.499
Flash Point	54.4 °C
Vapor Pressure	1.43 mmHg at 25°C
Solubility	Soluble in organic solvents like ether and chloroform; limited solubility in water. [4]
LogP	2.94330

Stereochemistry

A critical aspect of **2,3-dibromopentane**'s chemistry is its stereoisomerism. The molecule contains two chiral centers at carbons 2 and 3. This gives rise to a total of four possible stereoisomers (2ⁿ, where n=2), which exist as two pairs of enantiomers.[\[5\]](#)[\[6\]](#) These pairs of enantiomers are diastereomers of each other.[\[6\]](#)

The two pairs of enantiomers are often referred to by the relative stereochemistry of the bromine atoms: the erythro and threo forms.



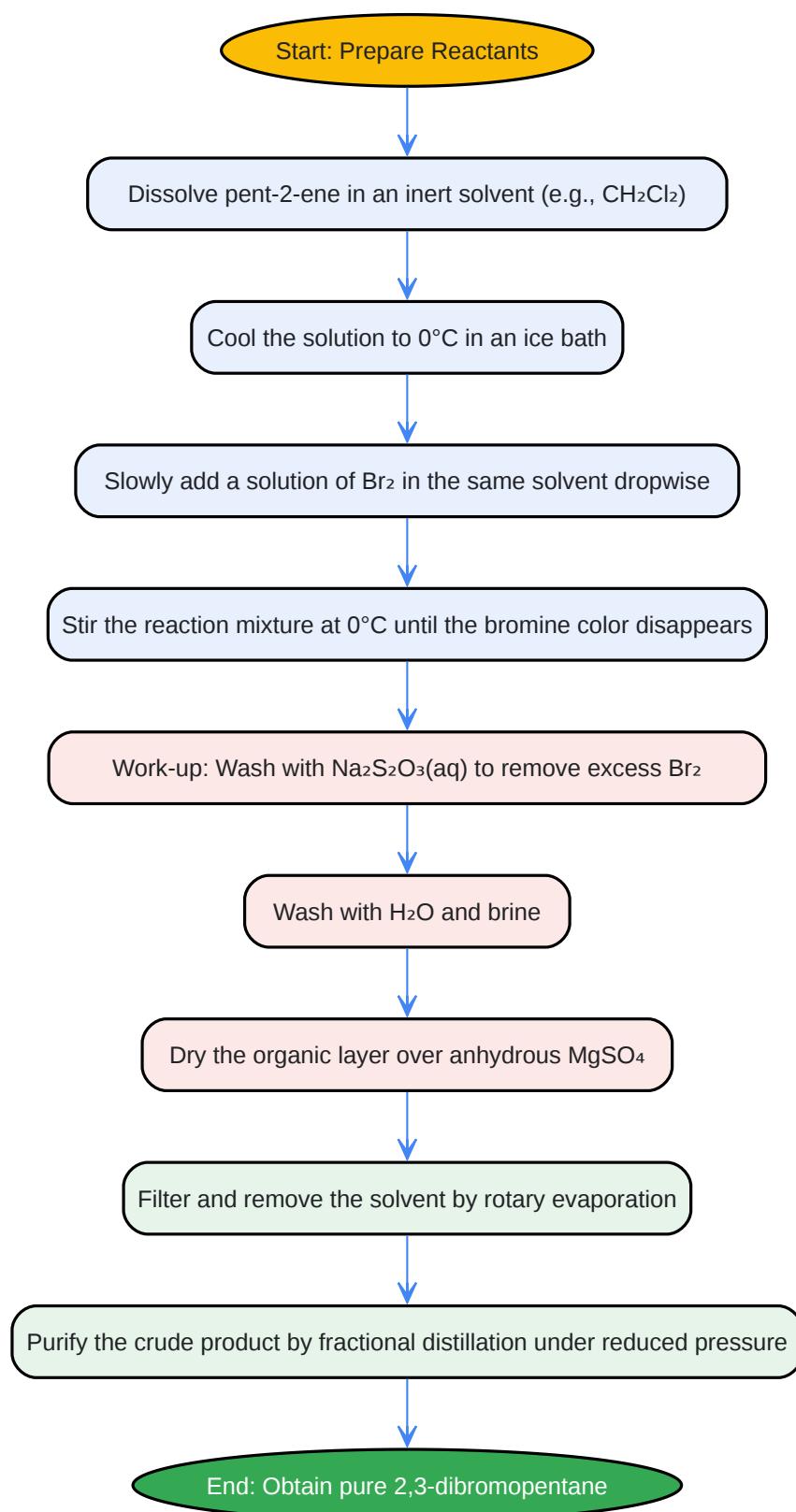
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Stereoisomers of 2,3-Dibromopentane

Experimental Protocols

Synthesis of 2,3-Dibromopentane via Bromination of Pent-2-ene

The most common method for synthesizing **2,3-dibromopentane** is the electrophilic addition of bromine to pent-2-ene.^[7] The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.

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Workflow for the Synthesis of 2,3-Dibromopentane

Materials:

- Pent-2-ene
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- 5% Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in anhydrous dichloromethane.
- Cool the flask in an ice bath to 0°C.
- Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5°C. The characteristic red-brown color of bromine should disappear as it reacts.
- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.
- Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to quench any unreacted bromine.
- Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **2,3-dibromopentane**.

Dehalogenation of 2,3-Dibromopentane with Zinc

Vicinal dibromides can be dehalogenated to form alkenes using zinc metal in a suitable solvent. [8] This reaction is a type of elimination reaction.

Materials:

- **2,3-Dibromopentane**
- Zinc dust
- Ethanol or acetic acid
- Reflux condenser, heating mantle, and distillation apparatus.

Procedure:

- In a round-bottom flask, place **2,3-dibromopentane** and a suitable solvent such as ethanol or acetic acid.
- Add an excess of zinc dust to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
- Continue refluxing until the reaction is complete (this can be monitored by TLC or GC).
- After cooling to room temperature, filter the reaction mixture to remove excess zinc and zinc salts.
- The alkene product can be isolated from the filtrate by distillation.

Spectral Data

Spectroscopic methods are essential for the characterization of **2,3-dibromopentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum for **2,3-dibromopentane** is not readily available in public databases, the expected ^1H NMR signals can be predicted. For comparison, the ^1H NMR spectrum of the similar compound 2,3-dibromobutane shows a doublet at approximately 1.8 ppm (for the $-\text{CH}_3$ protons) and a quartet at around 4.5 ppm (for the $-\text{CHBr}$ protons).[\[9\]](#)

For **2,3-dibromopentane**, a more complex spectrum is expected:

- $-\text{CH}_3$ (C1): A doublet due to coupling with the adjacent proton on C2.
- $-\text{CH}_2-$ (C4): A multiplet due to coupling with protons on C3 and C5.
- $-\text{CH}_3$ (C5): A triplet due to coupling with the adjacent protons on C4.
- $-\text{CHBr}-$ (C2 and C3): Complex multiplets in the downfield region (typically 4.0-4.5 ppm) due to coupling with each other and with protons on adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum of **2,3-dibromopentane** will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br isotopes). The molecular ion peaks would be expected at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1.

Safety and Handling

2,3-Dibromopentane is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2,3-Dibromopentane is a valuable compound for synthetic chemistry, particularly in the preparation of alkenes and other functionalized molecules. A thorough understanding of its properties, stereochemistry, and reaction protocols is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this versatile chemical.

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